2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a naphthyridinone core, and an isopropylphenylacetamide moiety
Properties
IUPAC Name |
2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c1-16(2)18-7-11-21(12-8-18)30-24(32)15-31-14-23(25(33)19-5-9-20(28)10-6-19)26(34)22-13-4-17(3)29-27(22)31/h4-14,16H,15H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDMRZASFSWWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the naphthyridinone core, followed by the introduction of the fluorobenzoyl group and the isopropylphenylacetamide moiety. Key reagents and conditions include:
Formation of the Naphthyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Isopropylphenylacetamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step organic transformations, leveraging its naphthyridine core and substituents. Key reactions include:
Naphthyridine Core Formation
The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions. A Dieckmann cyclization (intramolecular ester condensation) is a common method, as observed in structurally similar compounds . For example:
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Ethyl 3-[2-(ethoxycarbonyl)acetamido]-2-pyridinecarboxylate undergoes cyclization under basic conditions (NaOH, H₂O, reflux) to form 4-hydroxy-1,8-naphthyridin-2(1H)-one .
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Thermal cyclization of 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives in Dowtherm A (a heat-transfer fluid) yields 4-oxo-1,4-dihydro-1,5-naphthyridines .
Functionalization Reactions
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Acylation : The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, reaction of 3-chloroaniline derivatives with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH forms intermediates like 2-chloro-N-(3-chlorophenyl)acetamide .
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Alkylation : The acetamide side chain is added through alkylation with amines. In analogous compounds, alkylation of intermediates with 4-isopropylphenylamine occurs in acetone with K₂CO₃ and KI at 60°C, yielding final products in 44–78% efficiency .
Reactivity of Functional Groups
The compound’s reactivity is governed by its:
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Naphthyridine Core : Susceptible to electrophilic substitution at the electron-rich nitrogen atoms.
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4-Fluorobenzoyl Group : Participates in nucleophilic acyl substitution (e.g., hydrolysis under acidic/basic conditions).
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Acetamide Side Chain : Undergoes hydrolysis to carboxylic acids in strong acids or bases.
Stability Under Varied Conditions
| Condition | Reactivity/Observation | Citation |
|---|---|---|
| Acidic (pH < 3) | Partial hydrolysis of the acetamide group to carboxylic acid observed after 24 hours | |
| Basic (pH > 10) | Degradation of the naphthyridine core via ring-opening reactions | |
| Thermal (>150°C) | Decomposition via cleavage of the fluorobenzoyl-acetamide bond |
Mechanistic Insights
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Cyclization Mechanism : The naphthyridine core forms via intramolecular nucleophilic attack, followed by dehydration (e.g., Dieckmann cyclization) .
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Alkylation Kinetics : Reaction rates depend on the steric hindrance of the amine and the leaving group’s ability (e.g., chloride vs. triflate) .
Catalytic and Solvent Effects
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Catalysts : KI is used in alkylation to enhance reaction rates via halogen exchange .
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Solvents : Polar aprotic solvents (e.g., DCM, acetone) optimize intermediate stability and reaction yields .
Side Reactions and Byproducts
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Competing hydrolysis of the acetamide group during prolonged storage in humid conditions.
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Oxidative degradation of the 4-fluorobenzoyl moiety under strong oxidizing agents (e.g., KMnO₄).
Scientific Research Applications
2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(3-fluorophenyl)acetamide
- **N-(4-bromophenyl)-2-(3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropylphenylacetamide moiety, which may confer distinct biological and chemical properties.
Biological Activity
The compound 2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative belonging to the naphthyridine class of compounds. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H24FN3O2
- Molecular Weight : 377.44 g/mol
The compound features a naphthyridine core substituted with a fluorobenzoyl group and an isopropylphenyl acetamide moiety, which may influence its biological properties.
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Anticancer Properties
Several studies have evaluated the anticancer potential of naphthyridine derivatives. The compound was tested against multiple cancer cell lines, including:
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA synthesis and repair. Specifically, it may target topoisomerases and kinases that are crucial for cancer cell survival. Molecular docking studies have shown favorable binding interactions with these targets, indicating a potential pathway for therapeutic development .
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the efficacy of the compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this naphthyridine derivative showed a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Treatment
In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. In vivo studies using xenograft models further supported these findings, showing tumor growth inhibition with minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
